![molecular formula C22H22ClN5O3 B10997595 N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10997595.png)
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetylamino group, a phenylamino group, and a beta-carboline core. The presence of these functional groups and the beta-carboline structure makes it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the beta-carboline core: This can be achieved through a Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde under acidic conditions to form the beta-carboline structure.
Introduction of the acetylamino and phenylamino groups: This step involves the acylation of aniline derivatives with acetic anhydride to form the acetylamino group, followed by coupling with the beta-carboline core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for the acylation and chlorination steps. Additionally, purification techniques such as recrystallization and chromatography would be employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s ability to interact with biological molecules makes it a potential candidate for studying enzyme inhibition and protein binding.
Medicine: Due to its structural similarity to known bioactive molecules, the compound may have potential as a lead compound for drug development, particularly in the areas of cancer and neurological disorders.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes, such as histone deacetylases (HDACs), leading to changes in gene expression and cellular function. The beta-carboline core can also interact with neurotransmitter receptors, potentially affecting neurological pathways.
Comparison with Similar Compounds
Similar Compounds
N-[1-{[4-(acetylamino)phenyl]amino}-2-(4-methylphenyl)-2-oxoethyl]-2-thiophenecarboxamide: This compound shares the acetylamino and phenylamino groups but has a different core structure.
N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide: Similar functional groups but with a benzothiazole core.
Uniqueness
The uniqueness of N-(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)-6-chloro-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide lies in its beta-carboline core, which imparts specific biological activities not found in other similar compounds. This makes it a valuable compound for research in various fields.
Properties
Molecular Formula |
C22H22ClN5O3 |
|---|---|
Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[2-(4-acetamidoanilino)-2-oxoethyl]-6-chloro-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
InChI |
InChI=1S/C22H22ClN5O3/c1-13(29)25-15-3-5-16(6-4-15)26-21(30)11-24-22(31)28-9-8-17-18-10-14(23)2-7-19(18)27-20(17)12-28/h2-7,10,27H,8-9,11-12H2,1H3,(H,24,31)(H,25,29)(H,26,30) |
InChI Key |
YRANIHWMXQQZQG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


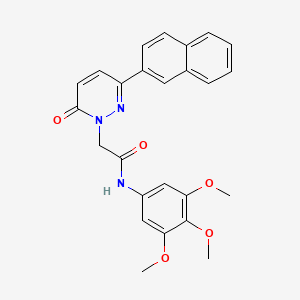
![N-[3-(acetylamino)phenyl]-4-(1-methyl-1H-indol-3-yl)butanamide](/img/structure/B10997525.png)
![3-(2-Methoxyphenyl)-1-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B10997531.png)
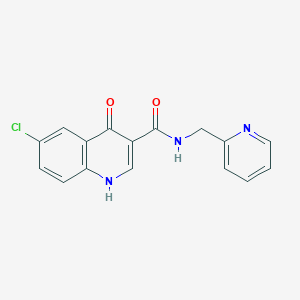
![N-[3-(methylsulfanyl)phenyl]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10997542.png)
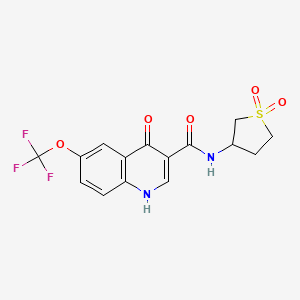
![2-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B10997551.png)
![2-(4-hydroxyphthalazin-1-yl)-N-[2-(1H-indol-1-yl)ethyl]acetamide](/img/structure/B10997554.png)
![5-{2-[2-(2,4-Dimethoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl}-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B10997568.png)
![2-[(4-{[5-(Methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoyl)amino]-5-(propan-2-yl)-1,3-thiazole-4-carboxylic acid](/img/structure/B10997574.png)
![N-[2-(benzylamino)-2-oxoethyl]-4-(3-chlorophenyl)piperazine-1-carboxamide](/img/structure/B10997585.png)
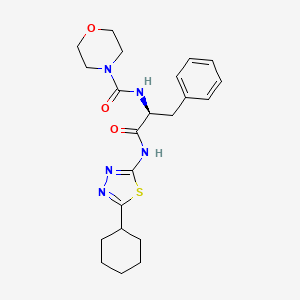
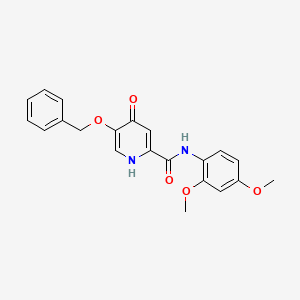
![N-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B10997591.png)
